molecular formula C23H24FN7 B2759340 6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 887453-97-6

6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2759340
CAS RN: 887453-97-6
M. Wt: 417.492
InChI Key: DFXFNXPHVCAREV-UHFFFAOYSA-N
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Description

6-(4-(4-fluorophenyl)piperazin-1-yl)-1-methyl-N-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a useful research compound. Its molecular formula is C23H24FN7 and its molecular weight is 417.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

A study by Naito et al. (2005) synthesized a series of novel compounds, including structures related to the chemical , evaluating their cytotoxic activity against several tumor cell lines both in vitro and in vivo. Notably, compounds with specific substituents demonstrated significant potency in cytotoxicity tests, with one derivative showing potent antitumor activity against human carcinoma cells without causing adverse effects in mice (Naito et al., 2005).

Antipsychotic Potential

Raviña et al. (2000) synthesized and evaluated a series of conformationally restricted compounds for their antipsychotic potential by assessing their affinity for dopamine and serotonin receptors. The study highlighted the importance of the amine fragment in determining the compounds' potency and selectivity, identifying specific derivatives as candidates for neuroleptic drugs (Raviña et al., 2000).

Heterocyclic Synthesis

Research by Ho and Suen (2013) involved the synthesis of novel derivatives incorporating the pyrimidine moiety through intramolecular cyclization. This work demonstrates the versatility of pyrimidine derivatives in heterocyclic chemistry and their potential applications in developing new pharmaceuticals (Ho & Suen, 2013).

Antibacterial Agents

A study by Solankee and Patel (2004) synthesized a range of compounds for screening as antibacterial agents. This research emphasizes the potential of pyrimidine derivatives in contributing to the development of new antibacterial drugs (Solankee & Patel, 2004).

PDE-5 Inhibition

Su et al. (2021) focused on synthesizing pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives as inhibitors of phosphodiesterase-5 (PDE-5), identifying compounds with significant inhibitory activity. This highlights the compound's potential application in treating diseases related to PDE-5 dysfunction (Su et al., 2021).

properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-1-methyl-N-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN7/c1-16-5-3-4-6-20(16)26-21-19-15-25-29(2)22(19)28-23(27-21)31-13-11-30(12-14-31)18-9-7-17(24)8-10-18/h3-10,15H,11-14H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXFNXPHVCAREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C5=CC=C(C=C5)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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